![molecular formula C8H7N3O4S2 B2436519 N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine CAS No. 312591-21-2](/img/structure/B2436519.png)
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine
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Description
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine is a derivative of glycine . It is an amino acid derivative that has been commercially used as an ergogenic supplement . These supplements are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Structure Analysis
The molecular weight of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine is 273.29 . Its molecular formula is C8H7N3O4S2 .Physical And Chemical Properties Analysis
The molecular weight of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine is 273.29 . Its molecular formula is C8H7N3O4S2 .Scientific Research Applications
- The benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes this compound, has been extensively researched for use in organic photovoltaics and as fluorescent sensors . As an electron acceptor, BTZ plays a crucial role in these applications .
- While BTZ-based systems have been studied for photovoltaics and sensors, their potential as visible-light organophotocatalysts has not received in-depth exploration. Researchers have synthesized a library of D–A (donor–acceptor) compounds based on the BTZ group and systematically modified their optoelectronic and photophysical properties. These photocatalysts were validated in various reactions under both batch and continuous flow conditions .
- Comparative studies involving structurally correlated derivatives of benzo[1,2-c;4,5-c’]bis[1,2,5]thiadiazole shed light on the effect of different substituents and core structures on their electrochemical and optical properties . These investigations provide valuable insights for designing functional materials .
- Researchers have explored the electronic structure of benzo[1,2-d:4,5-d’]bis[1,2,3]thiadiazole and its derivatives. By using X-ray analysis and ab initio calculations, they investigated electron delocalization. Additionally, selective mono-arylation reactions have been achieved, offering potential applications in synthetic chemistry .
- As precious metals used in photoredox catalysis raise environmental concerns, alternative organophotocatalysts are sought. Although limited to specific chemical families, these organophotocatalysts can be tailored for more favorable redox potentials and photophysical properties, contributing to sustainable and green photochemistry .
- The electron affinities of different BTZ derivatives vary significantly. For instance, 5,6-difluorobenzo[c][1,2,5]thiadiazole has a lower LUMO energy level than the parent compound, emphasizing the importance of substituents in tuning properties .
Photovoltaics and Fluorescent Sensors
Visible-Light Organophotocatalysis
Electrochemical and Optical Properties
Electronic Structure and Arylation Reactions
Tuning Redox Potentials for Sustainable Chemistry
Comparison of Electron Affinities
properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S2/c12-7(13)4-9-17(14,15)6-3-1-2-5-8(6)11-16-10-5/h1-3,9H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCKBSAJRWIUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine |
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